5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
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Overview
Description
5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a 2-methylquinolin-8-yloxy group
Scientific Research Applications
5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.
Substitution with 3,4-Dimethylphenyl Group: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl group.
Attachment of 2-Methylquinolin-8-yloxy Group: Finally, the compound undergoes nucleophilic substitution to attach the 2-methylquinolin-8-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.
Quinoline Derivatives: Compounds containing quinoline moieties with various functional groups.
Uniqueness
5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-14-7-9-18(11-15(14)2)19-12-29-24-21(19)23(25-13-26-24)28-20-6-4-5-17-10-8-16(3)27-22(17)20/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNCMJQXNPIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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